molecular formula C21H14N4OS B2551305 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 477538-08-2

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2551305
M. Wt: 370.43
InChI Key: QDCFQYDJFSWROA-UHFFFAOYSA-N
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Description

The compound "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide" is a complex organic molecule that likely exhibits significant biological activity due to the presence of both benzo[d]imidazole and benzo[d]thiazole moieties. These structural components are common in compounds with various pharmacological properties, such as anticancer, antimicrobial, and electrophysiological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of N-substituted imidazolylbenzamides involves the condensation of imidazole derivatives with benzoyl chlorides or sulfonamides . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the stability of the molecule and the presence of intra-molecular hydrogen bonds, which can influence the biological activity .

Chemical Reactions Analysis

Compounds containing benzo[d]imidazole and benzo[d]thiazole units can undergo various chemical reactions. For example, the synthesis of thiazepines from benzimidazole chalcone involves condensation followed by dehydrogenation . The reactivity of these compounds allows for the introduction of different substituents, which can be used to fine-tune their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms contributes to their electronic absorption spectra and can affect their solubility and stability in different solvents . The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their efficacy can be related to their chemical properties .

Scientific Research Applications

Synthetic Pathways and Chemical Derivatives Research has focused on the synthesis of various heterocyclic compounds using derivatives similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide as precursors or building blocks. For instance, thiosemicarbazide derivatives have been utilized in synthesizing imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems, demonstrating their versatility in creating compounds with potential antimicrobial activities (Elmagd et al., 2017).

Antimicrobial and Anticancer Potential A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial activity, indicating that some derivatives exhibited more potent effects than reference drugs against certain pathogenic strains. This underlines the potential of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Novel Antitumor Effects Compounds bearing the benzimidazole moiety, similar in structure to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide, have been synthesized and shown to possess significant antitumor activities against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment. These studies emphasize the compounds' dual inhibitory activities against key cancer-related enzymes (Abd El‐All et al., 2015).

Cardiac Electrophysiological Activity Research into N-substituted imidazolylbenzamides, related in structural functionality to the subject compound, has demonstrated their potential as selective class III agents, indicating their utility in addressing cardiac arrhythmias. This suggests the broad applicability of these compounds beyond antimicrobial and anticancer activities, extending into cardiovascular therapeutics (Morgan et al., 1990).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery . Given the wide range of activities shown by compounds with a benzimidazole nucleus, there may be potential for developing new drugs based on this compound .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCFQYDJFSWROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

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